molecular formula C27H27N5O2 B1667443 Bisindolylmaleimide VII CAS No. 137592-47-3

Bisindolylmaleimide VII

Cat. No.: B1667443
CAS No.: 137592-47-3
M. Wt: 453.5 g/mol
InChI Key: VKLVUAHQOFDKLR-UHFFFAOYSA-N
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Description

Bisindolylmaleimide VII is a potent and selective inhibitor of protein kinase C. It is structurally similar to the naturally occurring molecule staurosporine but is more selective for protein kinase C over other protein kinases. This compound is widely used in scientific research to probe protein kinase C-mediated pathways involved in the transduction of hormone, cytokine, and growth factor signals .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Bisindolylmaleimide VII interacts with the catalytic subunit of PKC, inhibiting its function . The inhibition is competitive with ATP . Studies of structure-activity relationships of analogs indicate that cationic substituents at the indole nitrogen increase the potency as an inhibitor of PKC .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It is used to selectively probe for PKC-mediated pathways for transduction of hormone, cytokine, and growth factor signals . It has also been reported to inhibit ABCG2, a half-transporter associated with drug resistance in cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the SH2 domain of STAT3, inhibiting STAT3 phosphorylation and activation, leading to reduced expression of STAT3 downstream target genes .

Temporal Effects in Laboratory Settings

It is known that this compound is a potent and selective inhibitor of protein kinase C, and its effects can be observed in both in vitro and in vivo studies .

Metabolic Pathways

This compound is involved in the metabolic pathways related to protein kinase C (PKC). It inhibits PKC by interacting with the catalytic subunit .

Transport and Distribution

It is known that this compound can inhibit the ATP-binding cassette (ABC) transporter ABCB1 .

Subcellular Localization

It is known that this compound can bind to the SH2 domain of STAT3, suggesting a potential nuclear localization .

Preparation Methods

Bisindolylmaleimide VII can be synthesized through various synthetic routes. One common method involves the reaction of N-methylindole-3-glyoxylamide with methyl aryl acetates in the presence of potassium tert-butoxide in tetrahydrofuran (THF) . The reaction conditions typically require careful control of temperature and solvent to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Bisindolylmaleimide VII undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often use halogenating agents or nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Bisindolylmaleimide VII has a wide range of scientific research applications:

Comparison with Similar Compounds

Bisindolylmaleimide VII is structurally similar to other bisindolylmaleimides and indolylmaleimide derivatives, such as:

The uniqueness of this compound lies in its high selectivity for protein kinase C and its ability to inhibit specific pathways with minimal off-target effects.

Properties

IUPAC Name

3-(1H-indol-3-yl)-4-[1-(3-piperazin-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O2/c33-26-24(20-16-29-22-8-3-1-6-18(20)22)25(27(34)30-26)21-17-32(23-9-4-2-7-19(21)23)13-5-12-31-14-10-28-11-15-31/h1-4,6-9,16-17,28-29H,5,10-15H2,(H,30,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLVUAHQOFDKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCN2C=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274364
Record name bisindolylmaleimide vii
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137592-47-3
Record name bisindolylmaleimide vii
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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